Cas no 2138101-81-0 (3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine)

3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a difluoromethyl group and an isopropyl substituent, enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The difluoromethyl group may improve binding affinity in bioactive molecules, while the cyclohexane backbone offers conformational rigidity. This compound is particularly useful in the synthesis of fluorinated analogs for probing structure-activity relationships. Its well-defined stereochemistry and purity ensure reproducibility in research applications. Suitable for use in medicinal chemistry and crop protection, it serves as a versatile building block for developing novel bioactive compounds.
3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine structure
2138101-81-0 structure
Product name:3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
CAS No:2138101-81-0
MF:C10H19F2N
MW:191.261369943619
CID:5940080
PubChem ID:165849316

3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
    • EN300-1158038
    • 2138101-81-0
    • 3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
    • Inchi: 1S/C10H19F2N/c1-6(2)8-4-3-7(13)5-9(8)10(11)12/h6-10H,3-5,13H2,1-2H3
    • InChI Key: VIKDVIWTSWBFCQ-UHFFFAOYSA-N
    • SMILES: FC(C1CC(CCC1C(C)C)N)F

Computed Properties

  • Exact Mass: 191.14855593g/mol
  • Monoisotopic Mass: 191.14855593g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1158038-1.0g
3-(difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
2138101-81-0
1g
$1357.0 2023-05-27
Enamine
EN300-1158038-0.05g
3-(difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
2138101-81-0
0.05g
$1140.0 2023-05-27
Enamine
EN300-1158038-2.5g
3-(difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
2138101-81-0
2.5g
$2660.0 2023-05-27
Enamine
EN300-1158038-0.1g
3-(difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
2138101-81-0
0.1g
$1195.0 2023-05-27
Enamine
EN300-1158038-5.0g
3-(difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
2138101-81-0
5g
$3935.0 2023-05-27
Enamine
EN300-1158038-0.5g
3-(difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
2138101-81-0
0.5g
$1302.0 2023-05-27
Enamine
EN300-1158038-0.25g
3-(difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
2138101-81-0
0.25g
$1249.0 2023-05-27
Enamine
EN300-1158038-10.0g
3-(difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine
2138101-81-0
10g
$5837.0 2023-05-27

Additional information on 3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine

Professional Introduction to Compound with CAS No. 2138101-81-0 and Product Name: 3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine

The compound with the CAS number 2138101-81-0 and the product name 3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both difluoromethyl and propan-2-yl substituents in the cyclohexane ring imparts distinct chemical properties that make it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds with fluorine-containing moieties. The difluoromethyl group, in particular, has been extensively studied for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. This feature is particularly relevant in the context of modern drug design, where optimizing pharmacological properties is paramount. The compound in question leverages this advantage, making it a valuable asset in the quest for next-generation therapeutics.

The propan-2-yl substituent further contributes to the complexity and functionality of this molecule. This alkyl group can influence both the electronic and steric environment of the molecule, potentially affecting its interactions with biological targets. Such structural diversity is often exploited in medicinal chemistry to fine-tune activity profiles, selectivity, and overall efficacy. The combination of these substituents within a cyclohexane scaffold suggests a versatile platform for further derivatization and optimization.

Recent studies have highlighted the importance of cyclic amine structures in drug discovery. Compounds featuring cyclohexanamine moieties have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and infectious diseases. The specific configuration of 3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine aligns well with these trends, offering a potential lead compound for further investigation.

One of the most compelling aspects of this compound is its potential role as a building block for more complex molecular architectures. In drug development pipelines, intermediate compounds like this are often used to generate libraries of derivatives for high-throughput screening (HTS). The structural features present in 3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine make it an ideal candidate for such purposes, enabling researchers to rapidly explore new chemical space.

The synthesis of this compound also presents an interesting challenge from a synthetic chemistry perspective. The introduction of both fluorine atoms and an amine group requires careful consideration to ensure high yield and purity. Advances in synthetic methodologies have made such transformations more accessible, but optimizing reaction conditions remains crucial for industrial-scale production. Recent innovations in catalysis and flow chemistry have provided new tools for addressing these challenges, potentially paving the way for more efficient synthesis routes.

From a biological activity standpoint, preliminary data suggest that derivatives of this compound may exhibit interesting pharmacological properties. While specific target identification is still under investigation, the structural motifs present are reminiscent of known bioactive molecules. This aligns with the broader trend in drug discovery towards rational design based on known scaffolds. By leveraging computational modeling and structure-based drug design techniques, researchers can predict potential interactions and optimize properties before experimental validation.

The impact of fluorine substitution on pharmacokinetic profiles cannot be overstated. Fluorinated compounds often exhibit improved oral bioavailability and longer half-lives due to their enhanced lipophilicity and resistance to metabolic degradation. The presence of two fluorine atoms in 3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine may contribute to these desirable properties, making it a compelling candidate for further development.

In conclusion, the compound with CAS number 2138101-81-0 and product name 3-(Difluoromethyl)-4-(propan-2-yl)cyclohexan-1-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential as a lead compound for further optimization, make it a valuable asset in modern drug discovery efforts. As research continues to uncover new applications for fluorinated compounds and cyclic amine structures, this molecule is poised to play an important role in the development of next-generation therapeutics.

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